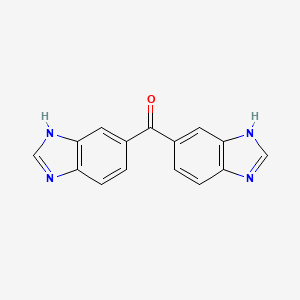
Bis(1H-benzimidazol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1H-benzimidazol-6-yl)methanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structure allows them to mimic the properties of DNA bases, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(1H-benzimidazol-6-yl)methanone can be synthesized through various methods. One common approach involves the oxidation of bis(1H-benzimidazol-2-yl)methane using reagents such as Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid . Another method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent at elevated temperatures .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1H-benzimidazol-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the benzimidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid.
Substitution: Benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(1H-benzimidazol-6-yl)methanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(1H-benzimidazol-6-yl)methanone involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes and interference with cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: This compound also belongs to the bis-benzimidazole family and exhibits similar biological activities.
2-Substituted Benzimidazole Derivatives: These compounds have been reported for their antibacterial and antifungal activities.
Uniqueness: Bis(1H-benzimidazol-6-yl)methanone is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
102342-74-5 |
|---|---|
Formule moléculaire |
C15H10N4O |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
bis(3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C15H10N4O/c20-15(9-1-3-11-13(5-9)18-7-16-11)10-2-4-12-14(6-10)19-8-17-12/h1-8H,(H,16,18)(H,17,19) |
Clé InChI |
NLAUDUSZZPEUAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)N=CN4)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
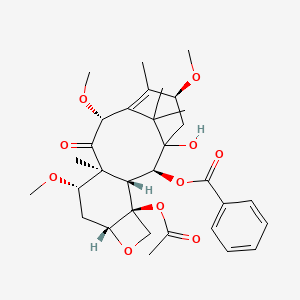
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
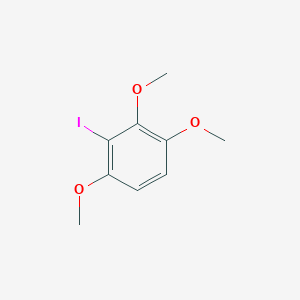
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
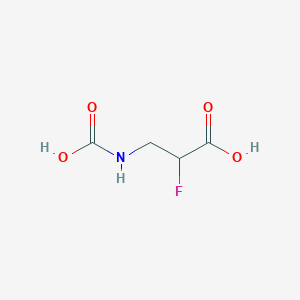
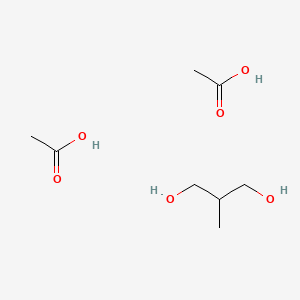
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
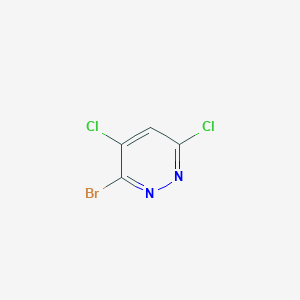

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)

